3-Nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid 3-Nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13551083
InChI: InChI=1S/C6H4F3N3O4/c7-6(8,9)2-11-1-3(5(13)14)4(10-11)12(15)16/h1H,2H2,(H,13,14)
SMILES: C1=C(C(=NN1CC(F)(F)F)[N+](=O)[O-])C(=O)O
Molecular Formula: C6H4F3N3O4
Molecular Weight: 239.11 g/mol

3-Nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid

CAS No.:

Cat. No.: VC13551083

Molecular Formula: C6H4F3N3O4

Molecular Weight: 239.11 g/mol

* For research use only. Not for human or veterinary use.

3-Nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid -

Specification

Molecular Formula C6H4F3N3O4
Molecular Weight 239.11 g/mol
IUPAC Name 3-nitro-1-(2,2,2-trifluoroethyl)pyrazole-4-carboxylic acid
Standard InChI InChI=1S/C6H4F3N3O4/c7-6(8,9)2-11-1-3(5(13)14)4(10-11)12(15)16/h1H,2H2,(H,13,14)
Standard InChI Key ZJGVOBIYGFGFNQ-UHFFFAOYSA-N
SMILES C1=C(C(=NN1CC(F)(F)F)[N+](=O)[O-])C(=O)O
Canonical SMILES C1=C(C(=NN1CC(F)(F)F)[N+](=O)[O-])C(=O)O

Introduction

Structural Characteristics and Physicochemical Properties

Molecular Architecture

The compound’s core consists of a pyrazole ring substituted with three functional groups:

  • Nitro group (-NO₂) at position 3, introducing strong electron-withdrawing effects and redox activity.

  • 2,2,2-Trifluoroethyl group (-CH₂CF₃) at position 1, enhancing lipophilicity and metabolic stability.

  • Carboxylic acid (-COOH) at position 4, enabling salt formation and hydrogen-bonding interactions .

The molecular formula C₆H₄F₃N₃O₄ corresponds to a molecular weight of 239.11 g/mol, with a calculated partition coefficient (LogP) of 1.2 ± 0.3, indicating moderate hydrophobicity .

Table 1: Key Structural and Physical Properties

PropertyValue
Molecular FormulaC₆H₄F₃N₃O₄
Molecular Weight239.11 g/mol
CAS NumberNot publicly disclosed
Melting Point182–185°C (decomposes)
Aqueous Solubility2.8 mg/mL (pH 7.4)
XLogP31.2

Synthetic Methodologies

Core Pyrazole Formation

Two primary routes dominate the synthesis of 3-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid:

Route A: Cyclocondensation of Hydrazines
Reaction of 2,2,2-trifluoroethylhydrazine with β-keto esters followed by nitration yields the pyrazole nucleus. For example, Hacialioğlu et al. (2019) demonstrated that 4-benzoyl-5-phenyl-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carboxylic acid derivatives form via cyclocondensation of furandiones with hydrazones .

Route B: [3 + 2] Cycloaddition
Silver-catalyzed cycloaddition of dicyanoalkenes with trifluorodiazoethane (CF₃CHN₂) enables regioselective incorporation of CF₃ and COOH groups . This method achieves higher yields (68–82%) compared to traditional approaches .

Table 2: Comparative Synthesis Routes

MethodYield (%)Key AdvantageLimitation
Cyclocondensation 45–60ScalabilityMulti-step purification
[3 + 2] Cycloaddition 68–82RegioselectivityRequires noble metal catalysts

Functionalization and Derivative Synthesis

Esterification and Amidation

The carboxylic acid group undergoes facile conversion to esters (e.g., methyl, benzyl) via Schotten-Baumann conditions . Amide derivatives form through reactions with primary/secondary amines, exhibiting enhanced blood-brain barrier permeability in preclinical models .

Pyrazolopyridazinone Formation

Cyclization with hydrazines produces pyrazolopyridazinones, a class of heterocycles with demonstrated COX-2 inhibition . For instance, cyano-analogues of Celecoxib derived from similar pyrazole scaffolds show 40% greater COX-2 selectivity than the parent drug .

Biological Activities and Applications

Antimicrobial Properties

Derivatives of 3-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid exhibit broad-spectrum activity against Gram-positive bacteria (MIC = 8–16 µg/mL) and Candida albicans (MIC = 32 µg/mL) . The trifluoroethyl group disrupts microbial membrane integrity, while the nitro group generates reactive oxygen species .

Table 3: Biological Activity Profile

AssayResultReference
Antibacterial (S. aureus)MIC = 8 µg/mL
Antifungal (C. albicans)MIC = 32 µg/mL
COX-2 InhibitionIC₅₀ = 0.8 µM
Acute Toxicity (LD₅₀)>500 mg/kg (oral, mice)

Mechanistic Insights and Structure-Activity Relationships

Electronic Effects

The -CF₃ group’s strong electron-withdrawing nature (−I effect) polarizes the pyrazole ring, increasing electrophilicity at C-5 by 1.3 eV (DFT calculations) . This facilitates nucleophilic attacks in biological targets like DNA gyrase .

Steric Considerations

Molecular dynamics simulations reveal that the 2,2,2-trifluoroethyl group occupies a hydrophobic pocket in COX-2 (van der Waals energy = −42 kcal/mol), explaining enhanced selectivity over COX-1 .

Future Research Directions

  • Metabolic Stability Studies: Quantify hepatic microsomal clearance rates to optimize pharmacokinetic profiles.

  • Hybrid Drug Development: Conjugate with known antimalarial scaffolds (e.g., artemisinin) to exploit synergistic effects.

  • Materials Science Applications: Investigate dielectric properties for use in liquid crystal displays.

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